molecular formula C31H37N5O4S B2748499 N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219137-58-2

N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2748499
CAS No.: 1219137-58-2
M. Wt: 575.73
InChI Key: BRHCXIOUFQPIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of multiple cell surface receptors, including the T-cell and B-cell receptors, and plays a critical role in activating the NF-κB pathway, which regulates lymphocyte activation, proliferation, and survival. This compound acts by binding to the MALT1 paracaspase domain, effectively inhibiting its proteolytic function and thereby blocking the cleavage of downstream substrates such as RelB, CYLD, and A20. By disrupting MALT1 signaling, this inhibitor serves as a powerful research tool for investigating the pathogenesis of ABC-subtype Diffuse Large B-Cell Lymphoma (DLBCL) and other B-cell lymphomas where the CARD11-BCL10-MALT1 (CBM) signalosome is constitutively active. Its primary research applications extend to the study of activated B-cell-like (ABC) DLBCL, both in vitro and in vivo, providing a means to probe tumor survival pathways and evaluate potential therapeutic strategies. Furthermore, it is utilized in immunology research to dissect the role of MALT1 in T-cell and B-cell mediated immune responses, offering insights into autoimmune and inflammatory diseases where MALT1 activity is dysregulated.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O4S/c1-3-26(29(38)33-21-12-5-4-6-13-21)41-31-35-23-15-9-8-14-22(23)28-34-24(30(39)36(28)31)17-18-27(37)32-19-20-11-7-10-16-25(20)40-2/h7-11,14-16,21,24,26H,3-6,12-13,17-19H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCXIOUFQPIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound with potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on recent research findings.

1. Structural Overview

The compound features several notable structural elements:

  • Imidazoquinazoline Core : This core structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Furan Ring : The inclusion of a furan ring enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.
  • Butanamide Side Chain : This moiety may contribute to the compound's lipophilicity and overall pharmacological profile.

2. Synthesis

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Imidazoquinazoline Core : Achieved through cyclization reactions from appropriate precursors.
  • Introduction of the Furan Ring : Involves carbamoylation reactions to attach the furan moiety.
  • Attachment of the Butanamide Side Chain : Typically done via nucleophilic substitution reactions.
  • Cyclohexyl Group Introduction : Accomplished through reductive amination reactions.

While the precise mechanism of action remains partially elucidated, it is hypothesized that this compound interacts with specific enzymes or receptors in metabolic pathways. This interaction could modulate various biological processes, including:

  • Enzyme Inhibition : Particularly relevant in the context of α-glucosidase inhibition, which plays a crucial role in glucose metabolism and diabetes management .

4.1 Antidiabetic Potential

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. In vitro assays demonstrated IC50_{50} values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase . This suggests a promising avenue for managing type 2 diabetes by regulating blood glucose levels.

4.2 Antimicrobial Activity

The imidazoquinazoline derivatives have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups in these derivatives has been linked to enhanced antimicrobial properties .

5. Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study AIdentified as a potent α-glucosidase inhibitor with significant effects on glucose absorption .
Study BDemonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Study CEvaluated cytotoxicity in various cell lines, indicating selective toxicity that may be beneficial in cancer treatment .

6. Conclusion

This compound presents a unique profile with potential applications in diabetes management and antimicrobial therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic efficacy.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide serves as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile precursor in organic synthesis.

Biology

Biologically, this compound may exhibit bioactive properties that make it suitable for drug discovery. Research indicates that compounds with similar structures have shown potential in targeting specific biological pathways and enzymes involved in disease processes.

Medicine

The therapeutic applications of this compound are particularly noteworthy. Its structural characteristics suggest potential efficacy in treating diseases related to oxidative stress and inflammation. Preliminary studies indicate that it may interact with molecular targets to modulate biological responses effectively.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Features
N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide Imidazo[1,2-c]quinazolinone Cyclohexylamide, sulfanyl bridge, 2-methoxyphenylmethyl carbamoyl High polarity due to multiple amide/sulfonyl groups
3ae/3af (benzimidazole derivatives) Benzimidazole-sulfonyl Methoxy groups, pyridylmethyl sulfinyl Enhanced solubility via pyridyl and sulfinyl
3-oxo-2-(5-oxo-3-(4-sulfamoyl phenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide (19) Thiazolidinone-pyrimidine Sulfamoyl phenyl, pyrimidine amide Electron-withdrawing sulfamoyl enhances stability
Triazolo[4,3-a]quinazoline derivatives (8, 8h, 9a-c) Triazoloquinazoline Amino acid ester side chains (e.g., valine, serine) Tunable hydrophobicity via ester/aliphatic chains

Key Observations :

  • The target compound’s imidazoquinazoline core is distinct from benzimidazole (3ae/3af) or triazoloquinazoline (8, 8h) scaffolds, which may influence target selectivity .
  • Substituents like the 2-methoxyphenylmethyl carbamoyl group provide steric bulk compared to smaller pyrimidine or amino acid esters in analogues .

Key Findings :

  • The target compound’s synthesis likely involves complex coupling steps, akin to triazoloquinazolines, where yields depend on precise stoichiometry and reaction conditions .
  • Triazoloquinazoline derivatives exhibit higher melting points (92–130°C) due to crystalline packing from hydrogen-bonding amide/ester groups, suggesting the target compound may share similar thermal stability .

Pharmacological Potential and Mechanisms

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogues:

  • Benzimidazole derivatives (3ae/3af): Known for proton pump inhibition or antimicrobial activity, suggesting the target’s imidazoquinazoline core may interact with similar enzymatic pockets .
  • Thiazolidinone derivatives (19): Exhibit anti-inflammatory or antimicrobial properties, implying the sulfanyl/sulfamoyl groups in the target compound could modulate analogous pathways .
  • Triazoloquinazolines : Demonstrated diverse bioactivity (e.g., kinase inhibition), highlighting the importance of side-chain modifications for target engagement .

Clustering algorithms (e.g., Jarvis-Patrick, Butina) predict that the target compound’s structural complexity may place it in a unique chemical cluster, reducing off-target effects compared to simpler analogues .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : For introducing the carbamoyl and sulfanyl groups.
  • Intramolecular cyclization : To form the imidazo[1,2-c]quinazolinone core (common in related heterocycles) .
  • Protection/deprotection strategies : For functional group compatibility, such as using tert-butyloxycarbonyl (Boc) groups . Example workflow:
  • Prepare the quinazolinone intermediate via cyclization of a substituted anthranilic acid derivative.
  • Introduce the sulfanyl group via nucleophilic substitution.
  • Attach the carbamoyl-ethyl moiety using carbodiimide-mediated coupling .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

Technique Purpose Example Parameters
¹H/¹³C NMR Confirm structure and purityδ 7.2–8.1 ppm (aromatic protons), δ 170–175 ppm (carbonyl carbons) .
HRMS Verify molecular weightExact mass match within 5 ppm error .
IR Spectroscopy Identify functional groups (e.g., C=O at ~1650 cm⁻¹) .
X-ray Crystallography Resolve stereochemistry (if crystals are obtainable) .

Q. What solvents and conditions are critical for solubility and stability?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydrophobic moieties .
  • Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) .
  • Bayesian Optimization : Apply machine learning to predict optimal conditions with minimal experimental runs .
  • Flow Chemistry : Enhance reproducibility by controlling reaction parameters (residence time, mixing efficiency) in continuous-flow systems .

Q. How to resolve discrepancies in bioactivity data between in vitro and in vivo models?

  • Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation .
  • Prodrug Design : Modify labile groups (e.g., esterify the carbamoyl moiety) to improve bioavailability .
  • Cross-Validation : Use orthogonal assays (e.g., SPR binding vs. cell-based inhibition) to confirm target engagement .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) properties with activity data .
  • DFT Calculations : Analyze transition states for key reactions (e.g., cyclization barriers) .

Q. How to design bioassays for evaluating target specificity?

  • Panel Screening : Test against related protein isoforms (e.g., kinase family members) to assess selectivity .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .
  • CRISPR Knockout Models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .

Q. What strategies mitigate impurities from side reactions during synthesis?

  • HPLC Purification : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Scavenger Resins : Quench unreacted intermediates (e.g., polymer-bound triphenylphosphine for Staudinger reactions) .

Data Analysis & Mechanistic Studies

Q. How to perform SAR analysis with limited structural analogs?

  • Fragment-Based Design : Synthesize truncated versions (e.g., removing the cyclohexyl group) to identify critical pharmacophores .
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether linkages to probe electronic effects .

Q. What mechanistic insights can be gained from kinetic studies?

  • Rate-Limiting Step Analysis : Use pseudo-first-order conditions to isolate kinetic parameters for cyclization .
  • Isotope Labeling : Track ¹⁸O incorporation in the 3-oxo group to elucidate oxidation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.